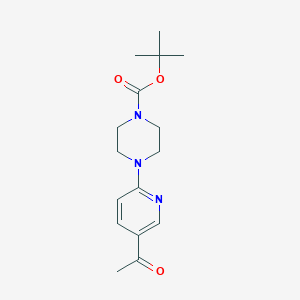

Tert-butyl4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a pyridinyl substituent at the 4-position. The pyridine ring is further substituted with an acetyl group at the 5-position. This structure is common in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors, proteasome inhibitors, and bioactive molecules targeting neurological pathways . The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula |

C16H23N3O3 |

|---|---|

Molecular Weight |

305.37 g/mol |

IUPAC Name |

tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H23N3O3/c1-12(20)13-5-6-14(17-11-13)18-7-9-19(10-8-18)15(21)22-16(2,3)4/h5-6,11H,7-10H2,1-4H3 |

InChI Key |

VQKRFLDJBMHEMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution Approach

This method involves the nucleophilic substitution of a halogenated pyridine derivative with a piperazine derivative, followed by subsequent functionalization to introduce the acetyl group.

- Preparation of 2-bromo-5-nitropyridine: Starting from pyridine, bromination at the 2-position yields 2-bromo-5-nitropyridine.

- Nucleophilic substitution: The piperazine derivative, tert-butyl 4-(piperazin-1-yl)carboxylate, reacts with 2-bromo-5-nitropyridine in a polar aprotic solvent such as DMF, facilitated by potassium carbonate as a base at elevated temperatures (~80°C). This yields tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Potassium carbonate, DMF, 80°C, 1 hour | 100% | Efficient substitution with minimal byproducts |

- The nitro group on the pyridine ring can be reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) in methanol or ethyl acetate, yielding tert-butyl 4-(5-amino-pyridin-2-yl)piperazine-1-carboxylate.

Protection and Functionalization Strategy

This approach employs the protection of amino groups, followed by targeted acylation to introduce the acetyl moiety at the pyridine ring.

- Protection of amino groups: Using tert-butoxycarbonyl (Boc) groups to protect piperazine nitrogen atoms.

- Directed acylation: The protected intermediate undergoes acylation with acetyl chloride or acetic anhydride under controlled conditions (e.g., in dichloromethane with base like triethylamine) to install the acetyl group at the 5-position of the pyridine ring.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Acetyl chloride, triethylamine, 0°C to room temperature | 68-91% | Selective acylation at pyridine ring |

Photocatalytic and Reductive Methods

Recent advances utilize photocatalysis and catalytic hydrogenation to selectively reduce nitro groups and modify the pyridine ring.

Photocatalytic reduction: Using acridine salts as photocatalysts under visible light irradiation in an inert solvent (e.g., dichloroethane), with oxygen as an oxidant, to convert nitro groups to amino groups.

Catalytic hydrogenation: Employing Pd/C or Ni catalysts under hydrogen atmosphere at ambient or slightly elevated temperatures to reduce nitro groups to amino groups, facilitating subsequent acylation steps.

| Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| Pd/C | Methanol or ethyl acetate | 20°C | 91-98% | High efficiency and selectivity |

Summary of Reaction Conditions and Data Table

Notes and Considerations

- Selectivity: The acylation step is highly selective when performed at low temperatures to prevent over-acylation or side reactions.

- Yield optimization: Use of excess reagents and controlled reaction times enhances yields.

- Environmental safety: Photocatalytic methods and hydrogenation under mild conditions are preferred for greener synthesis.

- Purification: Typically involves column chromatography, recrystallization, or filtration to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperazine ring can interact with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carboxylate groups and aromatic substituents are widely explored for their structural diversity and pharmacological relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Modifications on the Pyridine Ring

Key Observations :

- The acetyl group in the target compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., with hydrazine to form oxadiazoles) .

- Hydroxy or methoxy substituents improve solubility and hydrogen-bonding capacity, critical for bioavailability .

- Heterocyclic extensions (e.g., oxadiazole, pyrazine) introduce rigidity and target-specific interactions, often improving binding affinity .

Modifications on the Piperazine Core

Key Observations :

- Sulfonyl and halogenated groups (e.g., bromo, trifluoromethoxy) enhance electrophilicity and metabolic stability, making them suitable for covalent drug design .

- Isoquinoline substituents expand π-π stacking interactions, relevant in anticancer drug development .

- Vinyl groups enable polymerization or conjugation, useful in prodrug strategies .

Biological Activity

Tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological and psychiatric disorders. This article examines the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate is C₁₆H₂₄N₄O₃. The structure features a piperazine ring, an acetylpyridine moiety, and a tert-butyl ester group, which contribute to its lipophilicity and stability, potentially enhancing its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₄O₃ |

| Molecular Weight | 304.39 g/mol |

| CAS Number | 1823243-08-8 |

| Solubility | Soluble in organic solvents |

The mechanism of action of tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets, such as enzymes and receptors. The piperazine scaffold facilitates binding to these targets through hydrogen bonding and other non-covalent interactions. Additionally, the acetyl and tert-butyl groups may enhance the compound's lipophilicity, allowing for better membrane penetration and bioavailability .

Biological Pathways

Research indicates that this compound may influence several biological pathways, particularly those related to neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential activity at serotonin and dopamine receptors, although specific receptor interactions require further investigation.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate. Preliminary data suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others. The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine ring can significantly impact its efficacy against tumor cells .

Neuropharmacological Effects

Given its structural features, this compound may also exhibit neuropharmacological effects. Research into similar piperazine derivatives has shown promise in treating conditions such as anxiety and depression. The ability of this compound to modulate neurotransmitter pathways could position it as a candidate for further development in psychiatric medicine .

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate can inhibit cell proliferation in certain cancer cell lines. For instance:

- Cell Line : HCT-15 (colon carcinoma)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathways.

Comparative Analysis with Other Piperazine Derivatives

A comparative analysis with other similar compounds reveals that tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate exhibits unique properties that may enhance its therapeutic potential:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Tert-butyl 4-(5-acetylpyridin-2-yl)piperazine | 12 | Anticancer |

| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine | 25 | Antidepressant |

| Tert-butyl 4-(2-chloro-pyrimidin-4-yl)piperazine | 30 | Antimicrobial |

Q & A

Basic Synthesis and Purification

Q: What are the critical steps and optimization strategies for synthesizing tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate? A: The synthesis typically involves coupling a pyridinyl boronate ester with a tert-butyl piperazine carboxylate precursor via Suzuki-Miyaura cross-coupling. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) are critical for efficiency .

- Reaction conditions : Microwave-assisted heating (100°C) improves reaction rates and yields compared to traditional heating .

- Purification : High-performance liquid chromatography (HPLC) is preferred for isolating the product from side reactions (e.g., deboronation byproducts), with mobile phases optimized for the compound’s lipophilicity .

Advanced Structural Characterization

Q: How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for this compound? A: Discrepancies often arise from rotational isomers or solvent effects. Methodological approaches include:

- Variable-temperature NMR : To observe dynamic rotational behavior of the piperazine ring .

- 2D NMR (COSY, HSQC) : Assigns coupling between the acetyl pyridine protons (δ 8.3–8.5 ppm) and piperazine NH signals .

- X-ray crystallography : Provides definitive conformation analysis, though crystallization may require co-solvents like ethyl acetate/petroleum ether .

Reactivity and Derivative Synthesis

Q: What strategies enhance regioselectivity during derivatization of the acetyl group on the pyridine ring? A: The electron-withdrawing acetyl group directs electrophilic substitution to the pyridine’s para position. Advanced methods include:

- Protection/deprotection : Temporarily masking the piperazine NH with Boc groups to prevent interference .

- Microwave-assisted nucleophilic addition : For introducing substituents (e.g., amines) under controlled conditions (60–100°C, DMF solvent) .

- Monitoring : Use TLC with UV-active tags or LCMS to track intermediate formation .

Biological Activity Profiling

Q: How should researchers design in vitro assays to evaluate this compound’s kinase inhibition potential? A: Given structural similarities to kinase inhibitors (e.g., pyridine-piperazine scaffolds):

- Target selection : Prioritize kinases with ATP-binding pockets accommodating the acetyl group (e.g., EGFR, CDK2) .

- Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases, optimizing DMSO concentrations (<1%) to maintain solubility .

- Control compounds : Include staurosporine (pan-kinase inhibitor) and vehicle-only controls to validate signal-to-noise ratios .

Data Contradiction Analysis

Q: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for formulation studies? A: Discrepancies often stem from aggregation or pH-dependent ionization. Solutions include:

- Dynamic light scattering (DLS) : Detects nanoparticle formation in aqueous buffers .

- LogP optimization : Introduce polar groups (e.g., methoxycarbonyl) via post-synthetic modifications to improve aqueous solubility .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance stability in biological matrices .

Mechanistic Studies in Catalysis

Q: What mechanistic insights explain variable yields in cross-coupling reactions involving this compound? A: Yield variations often correlate with:

- Catalyst poisoning : Trace amines from incomplete Boc deprotection can inhibit Pd catalysts. Pre-purification via silica gel chromatography is advised .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve oxidative addition rates vs. toluene .

- Substrate stability : The acetyl group may undergo keto-enol tautomerism under basic conditions, altering reactivity. Control pH rigorously .

Scale-Up Challenges

Q: What are the critical considerations for transitioning from milligram to gram-scale synthesis? A: Key challenges and solutions include:

- Exotherm management : Use jacketed reactors for Pd-catalyzed steps to prevent thermal degradation .

- Cost-effective purification : Replace HPLC with flash chromatography (gradient: 0–40% ethyl acetate in hexanes) for large batches .

- Byproduct minimization : Optimize equivalents of boronate ester (1.2–1.5 eq) to reduce residual starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.